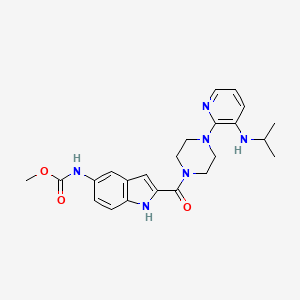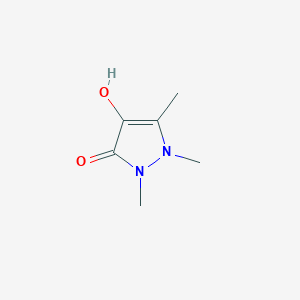![molecular formula C6H6N2OS B12907430 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 139218-70-5](/img/structure/B12907430.png)
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique thiazolo[3,2-a]pyrimidine ring structure, which imparts distinct chemical and biological properties. The molecular formula of 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is C6H8N2OS .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents on the aldehyde component.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and environmental safety, are often employed in the synthesis of thiazolopyrimidine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly with electrophiles, are common due to the active methylene group in the structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and alkylating agents are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential as an anticancer, antibacterial, and anti-inflammatory agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. For instance, derivatives of this compound have been evaluated as antagonists of the 5-HT2A receptor, which is involved in neurotransmission .
Comparaison Avec Des Composés Similaires
- 5-Phenyl-5H-thiazolo[3,2-a]pyrimidine hydrobromides
- 2-Substituted thiazolo[3,2-a]pyrimidine derivatives
- Ethyl 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates
Comparison: 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific ring structure and the presence of an active methylene group, which makes it highly reactive towards electrophiles. This reactivity distinguishes it from other similar compounds and enhances its utility in various chemical reactions and biological applications .
Propriétés
Numéro CAS |
139218-70-5 |
|---|---|
Formule moléculaire |
C6H6N2OS |
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
6,7-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N2OS/c9-5-1-2-7-6-8(5)3-4-10-6/h3-4H,1-2H2 |
Clé InChI |
MJKCMOMFNMNOLS-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C2N(C1=O)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


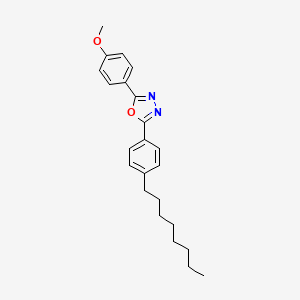
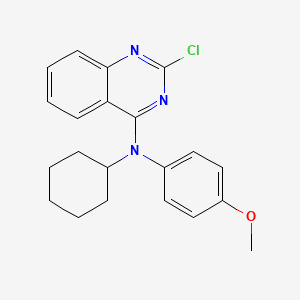
![5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B12907366.png)
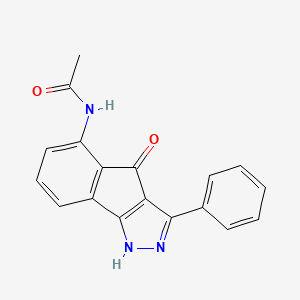
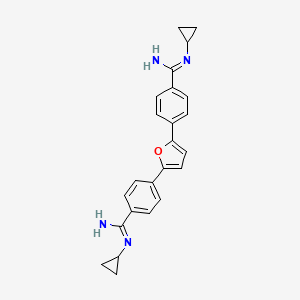
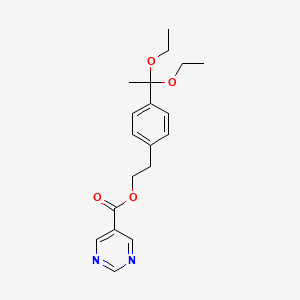
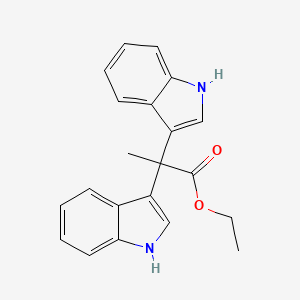
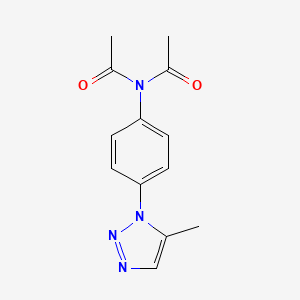
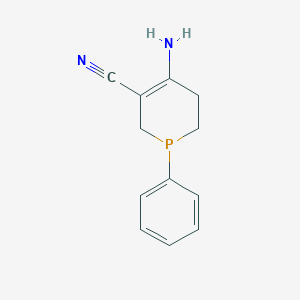
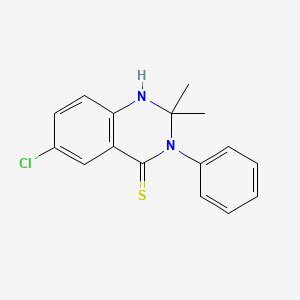
![Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-](/img/structure/B12907408.png)
![7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907416.png)
